![molecular formula C21H23N3O3 B2756303 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034894-36-3](/img/structure/B2756303.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications
Polymerization Initiators
One area of application involves the use of acrylamide derivatives in polymerization processes. For instance, research has explored acrylated naphthalimide one-component visible light initiators for photopolymerization. These initiators exhibit good performance and stability in cured films, highlighting their potential in developing advanced polymeric materials (Yang et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide have been synthesized and evaluated for their antibacterial and anticancer properties. Studies have identified compounds with significant activity against various tumor cell lines and bacterial strains, indicating the potential of these derivatives in drug development (Bondock & Gieman, 2015).
Fluorescent Materials
The compound and its derivatives have also found applications in the synthesis of fluorescent materials. Research in this domain has led to the development of materials with aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behaviors, suitable for various applications in sensing and imaging (Srivastava et al., 2017).
Anti-inflammatory and Analgesic Agents
Another significant application is in the synthesis of heterocyclic compounds fused to thiophene moieties with potential anti-inflammatory and analgesic activities. These compounds have been compared favorably with standard drugs, suggesting their utility in developing new therapeutic agents (Amr et al., 2007).
Photophysical Properties
The photophysical properties of certain derivatives have been investigated, revealing insights into excited-state intramolecular proton transfer and its sensitivity to solvent polarity and fluoride ion. These findings have implications for the development of photoresponsive materials (Guo et al., 2012).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(4-2-16-1-3-19-20(13-16)27-15-26-19)23-14-17-7-11-24(12-8-17)18-5-9-22-10-6-18/h1-6,9-10,13,17H,7-8,11-12,14-15H2,(H,23,25)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPCCGSCSILQW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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